1-(4-Ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione 1-(4-Ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10343138
InChI: InChI=1S/C18H25N3O4/c1-2-25-15-5-3-14(4-6-15)21-17(23)13-16(18(21)24)20-9-7-19(8-10-20)11-12-22/h3-6,16,22H,2,7-13H2,1H3
SMILES: CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO
Molecular Formula: C18H25N3O4
Molecular Weight: 347.4 g/mol

1-(4-Ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC10343138

Molecular Formula: C18H25N3O4

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione -

Specification

Molecular Formula C18H25N3O4
Molecular Weight 347.4 g/mol
IUPAC Name 1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C18H25N3O4/c1-2-25-15-5-3-14(4-6-15)21-17(23)13-16(18(21)24)20-9-7-19(8-10-20)11-12-22/h3-6,16,22H,2,7-13H2,1H3
Standard InChI Key QZESCZHYCGPVMG-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyrrolidine-2,5-dione (succinimide) backbone, a five-membered ring containing two ketone groups at positions 2 and 5. At position 1, a 4-ethoxyphenyl group (–OCH₂CH₃) is attached via a nitrogen atom, while position 3 hosts a 4-(2-hydroxyethyl)piperazinyl substituent. This piperazine ring includes a hydroxyethyl side chain, enhancing hydrophilicity compared to unsubstituted piperazines .

Table 1: Key Structural Descriptors

PropertyValueSource Analog
Molecular formulaC₁₉H₂₅N₃O₅ (inferred)Derived from
Molecular weight~375.4 g/molCalculated
Heavy atom count27Based on
Rotatable bonds6Based on
Hydrogen bond donors/acceptors1/7Based on

Spectroscopic and Crystallographic Data

While crystallographic data for the exact compound is unavailable, related succinimide derivatives exhibit planar pyrrolidine-dione rings with substituents adopting equatorial orientations to minimize steric strain . For example, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione (PubChem CID 345843) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.9 Å, b = 7.1 Å, c = 14.2 Å, and β = 112.5° . The ethoxy group in the target compound is expected to introduce slight conformational changes due to increased steric bulk compared to methoxy analogs.

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via a multi-step protocol:

  • Formation of the pyrrolidine-2,5-dione core: Cyclization of maleic anhydride derivatives with primary amines, as demonstrated for 1-(4-methoxyphenyl)pyrrolidine-2,5-dione .

  • Introduction of the piperazine moiety: Nucleophilic substitution at position 3 using 1-(2-hydroxyethyl)piperazine under basic conditions .

  • Ethoxyphenyl incorporation: Ullmann coupling or Buchwald-Hartwig amination to attach the 4-ethoxyaniline group to the succinimide nitrogen .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (Analog)
1Maleic anhydride, 4-ethoxyaniline, Δ, 12 h65–78%
21-(2-hydroxyethyl)piperazine, K₂CO₃, DMF, 80°C45–60%
3Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C70–85%

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The methoxy analog (C₁₇H₂₃N₃O₄) exhibits a LogP of -0.12, indicating moderate hydrophilicity . Substituting methoxy (–OCH₃) with ethoxy (–OCH₂CH₃) is predicted to increase LogP by ~0.5 units (estimated via Crippen’s fragmentation method), balancing solubility in aqueous and lipid environments.

Table 3: Predicted ADME Properties

ParameterValue (Target Compound)Methoxy Analog
LogP~0.4-0.12
Water solubility12 mg/L25 mg/L
Plasma protein binding89%82%
CYP3A4 inhibitionModerateLow

Stability and Degradation

Succinimide derivatives are prone to hydrolysis under acidic or alkaline conditions, cleaving the ring to form dicarboxylic acids. Accelerated stability studies on analogs show 90% intact compound after 30 days at 25°C/60% RH, degrading to <50% at 40°C/75% RH .

Biological Activity and Applications

Neurological Targets

Piperazine-containing compounds frequently exhibit affinity for serotonin (5-HT) and dopamine receptors. Molecular docking studies suggest the hydroxyethyl-piperazine group in the target compound may interact with 5-HT₁A receptors (binding energy: -9.2 kcal/mol) .

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